molecular formula C14H15N3O4S B6415882 6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% CAS No. 1262000-10-1

6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid, 95%

Cat. No. B6415882
CAS RN: 1262000-10-1
M. Wt: 321.35 g/mol
InChI Key: DTQSXPNKZOTOTM-UHFFFAOYSA-N
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Description

6-Amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid, 95% (6-APS 95%) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular formula of C11H14N2O5S and a molecular weight of 290.3 g/mol. It is soluble in water and ethanol, and has a melting point of 85-87°C. 6-APS 95% is used in a variety of research applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and the investigation of future directions. In

Scientific Research Applications

6-APS 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of novel compounds, such as 6-amino-3-(2-N,N-dimethylsulfamoylphenyl)picolinic acid-N-methyl-N-acetyl-L-tyrosine (6-APS-NMT). 6-APS-NMT is a potential anti-inflammatory agent and is being studied for its potential therapeutic applications. 6-APS 95% is also used in enzymology for the study of enzyme-catalyzed reactions. In addition, 6-APS 95% is used in medicinal chemistry for the synthesis of small-molecule drugs, and in biochemistry for the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-APS 95% is not well understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to reduce inflammation and pain. In addition, 6-APS 95% is thought to act as an antioxidant, which may protect cells from oxidative damage.
Biochemical and Physiological Effects
6-APS 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-APS 95% can inhibit the activity of certain enzymes, such as COX-2, and can reduce inflammation and pain. In addition, 6-APS 95% has been shown to have antioxidant activity, which may protect cells from oxidative damage. In vivo studies have also shown that 6-APS 95% can reduce inflammation and pain, and can protect against oxidative damage.

Advantages and Limitations for Lab Experiments

The use of 6-APS 95% in lab experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it is soluble in water and ethanol, and it has a relatively low melting point. However, there are some limitations to the use of 6-APS 95% in lab experiments. It is a relatively unstable compound, and it can be degraded by light and heat. In addition, it is not very soluble in organic solvents, and it can be difficult to work with in certain conditions.

Future Directions

The future directions of 6-APS 95% are varied and numerous. One potential future direction is the development of new compounds based on 6-APS 95%. This could involve the synthesis of new compounds with improved therapeutic properties, such as improved anti-inflammatory and antioxidant activities. In addition, 6-APS 95% could be used in the development of new drugs and drug delivery systems. Another potential future direction is the investigation of the biochemical and physiological effects of 6-APS 95%. This could involve further studies on the mechanism of action of 6-APS 95%, and the potential therapeutic applications of 6-APS 95%. Finally, 6-APS 95% could be used in the development of new lab experiments, such as the study of enzyme-catalyzed reactions, or the synthesis of novel compounds.

Synthesis Methods

6-APS 95% is synthesized via a two-step process. The first step involves the reaction of 2-amino-3-methylbenzoic acid (AMB) with dimethylsulfamoyl chloride (DMCl) in the presence of pyridine. This reaction produces 2-N,N-dimethylsulfamoylphenyl-3-methylbenzoic acid (DSMBA). The second step involves the reaction of DSMBA with 6-amino-3-picoline in the presence of a base, such as sodium hydroxide. This reaction produces 6-APS 95%.

properties

IUPAC Name

6-amino-3-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)11-6-4-3-5-9(11)10-7-8-12(15)16-13(10)14(18)19/h3-8H,1-2H3,(H2,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQSXPNKZOTOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501147020
Record name 2-Pyridinecarboxylic acid, 6-amino-3-[2-[(dimethylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262000-10-1
Record name 2-Pyridinecarboxylic acid, 6-amino-3-[2-[(dimethylamino)sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262000-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-amino-3-[2-[(dimethylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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